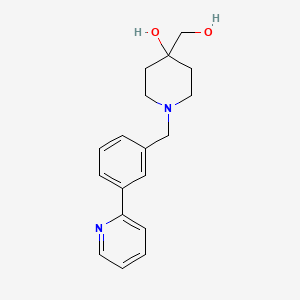
4-(hydroxymethyl)-1-(3-pyridin-2-ylbenzyl)piperidin-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(hydroxymethyl)-1-(3-pyridin-2-ylbenzyl)piperidin-4-ol is a chemical compound that has been studied extensively in scientific research. This compound is commonly referred to as HPPH, and it has been found to have a wide range of potential applications in the fields of medicine and biochemistry. In
Mechanism of Action
The mechanism of action of HPPH involves its ability to bind to specific proteins and enzymes in biological systems. HPPH contains a piperidine ring that can interact with certain amino acid residues in proteins, leading to the formation of stable complexes. This binding allows HPPH to act as a fluorescent probe, as well as potentially modulate the activity of the protein or enzyme it is bound to.
Biochemical and Physiological Effects
HPPH has been found to have a range of biochemical and physiological effects in biological systems. For example, HPPH has been shown to selectively bind to certain enzymes involved in cancer cell metabolism, leading to a decrease in cell viability. Additionally, HPPH has been found to have antioxidant properties, which may make it useful for the treatment of oxidative stress-related diseases.
Advantages and Limitations for Lab Experiments
One advantage of using HPPH in lab experiments is its high selectivity for certain proteins and enzymes. This allows researchers to study specific molecules in living cells and tissues with greater precision. Additionally, HPPH is a relatively small molecule, which can make it easier to use in experiments compared to larger fluorescent probes.
However, there are also limitations to using HPPH in lab experiments. For example, HPPH can be toxic to cells at high concentrations, which can limit its use in certain types of experiments. Additionally, the binding of HPPH to proteins and enzymes can be influenced by factors such as pH and temperature, which can complicate the interpretation of experimental results.
Future Directions
There are many potential future directions for research involving HPPH. One area of interest is the development of new synthesis methods for HPPH that are more efficient and scalable. Additionally, researchers are exploring the use of HPPH in new applications, such as the detection of specific biomolecules in clinical samples. Finally, there is ongoing research into the biochemical and physiological effects of HPPH, which may lead to new therapeutic applications in the future.
Synthesis Methods
HPPH can be synthesized through a multi-step process involving the reaction of several different chemical compounds. One common synthesis method involves the reaction of 3-pyridin-2-ylbenzaldehyde with piperidine, followed by the addition of formaldehyde and reduction of the resulting product. This process results in the formation of HPPH, which can be purified using various methods such as column chromatography or recrystallization.
Scientific Research Applications
HPPH has been studied extensively in scientific research due to its potential applications in the fields of medicine and biochemistry. One of the primary uses of HPPH is as a fluorescent probe for imaging biological systems. HPPH has been found to bind selectively to certain proteins and enzymes, allowing researchers to visualize and study these molecules in living cells and tissues.
properties
IUPAC Name |
4-(hydroxymethyl)-1-[(3-pyridin-2-ylphenyl)methyl]piperidin-4-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O2/c21-14-18(22)7-10-20(11-8-18)13-15-4-3-5-16(12-15)17-6-1-2-9-19-17/h1-6,9,12,21-22H,7-8,10-11,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOHIJUTFYUWRZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(CO)O)CC2=CC(=CC=C2)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxymethyl)-1-(3-pyridin-2-ylbenzyl)piperidin-4-ol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

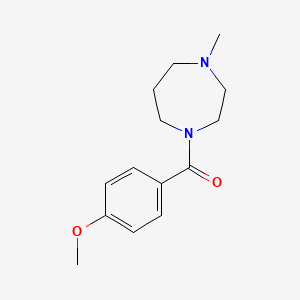

![4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]-1-[(3-propyl-1H-pyrazol-5-yl)carbonyl]piperidine](/img/structure/B5494886.png)
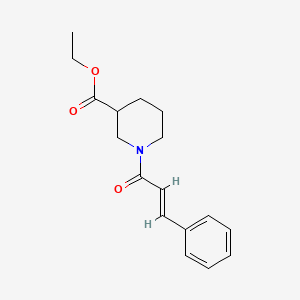
![5-[4-(3,4-dichlorophenyl)-1-piperazinyl]-5-oxopentanoic acid](/img/structure/B5494896.png)
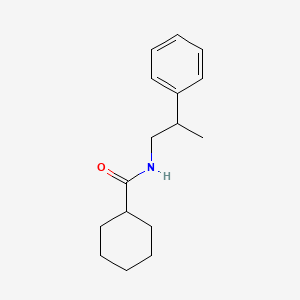
![(3R*,3aR*,7aR*)-1-[3-(5-methyl-1H-pyrazol-1-yl)propanoyl]-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5494908.png)
![4-[(3-{2-[3-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)methyl]pyridine](/img/structure/B5494917.png)
![rel-(4aS,8aR)-1-(2-aminoethyl)-6-[(3-methyl-1H-indol-2-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5494922.png)
![N-[2-(1H-pyrazol-1-yl)ethyl]-2-pyridin-3-yl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4-amine](/img/structure/B5494926.png)
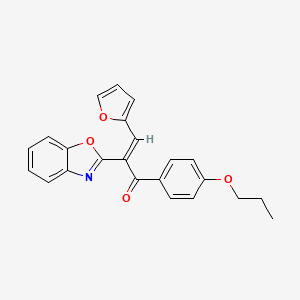
![methyl 3-[(2,4-diethoxybenzoyl)amino]-2-thiophenecarboxylate](/img/structure/B5494942.png)
![6-methyl-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B5494948.png)
![2-(cyclopropylmethyl)-N-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine dihydrochloride](/img/structure/B5494949.png)